FA-Gly-leu-OH

説明

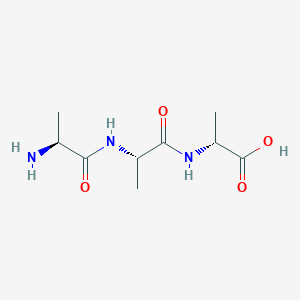

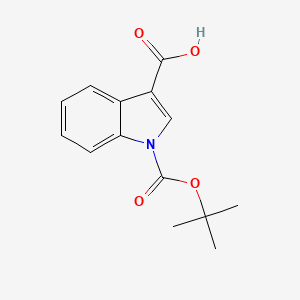

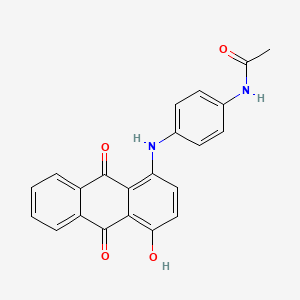

FA-Gly-Leu-OH is a furylacryloyl dipeptide . It has a molecular formula of C15H20N2O5 and an average mass of 308.330 Da . It is a substrate for a versatile, convenient, continuously recording spectrophotometric assay of collagenase .

Synthesis Analysis

The synthesis of FA-Gly-Leu-OH involves the use of solid-phase synthesis . The process involves the use of Boc amino acids and Fmoc amino acids in the solid phase synthesis . The detailed mechanism for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide is described in the literature .Molecular Structure Analysis

The molecular structure of FA-Gly-Leu-OH consists of 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The ChemSpider ID for FA-Gly-Leu-OH is 5382871 .Physical And Chemical Properties Analysis

FA-Gly-Leu-OH has a molecular weight of 308.330 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results .科学的研究の応用

1. Interaction with Angiotensin-Converting Enzyme

FA-Gly-Leu-OH, as a part of furylacryloyl (fa) amino acid derivatives, has shown significant interactions with angiotensin-converting enzyme (ACE). Studies using transferred NOESY experiments identified that fa derivatives, including fa-Gly-Leu-NH2, bind more strongly to ACE compared to others. This interaction is crucial for understanding the ACE's role in regulating blood pressure and developing ACE inhibitors (Mayer & Meyer, 2000).

2. Role in Glial Functions

FA-Gly-Leu-OH is related to fluoroacetate (FA), a metabolic poison affecting glial functions in the nervous system. Research has shown that disrupting glial metabolism with FA can lead to changes in calcium signaling and hemichannel function, which are crucial for understanding neurotransmission in the enteric nervous system (McClain & Gulbransen, 2017).

3. Potential in Glycobiology

Although not directly involving FA-Gly-Leu-OH, studies have demonstrated the importance of similar compounds in glycobiology. Frontal affinity chromatography (FAC) has been used to study interactions between complex saccharides and saccharide-binding proteins, contributing to a deeper understanding of saccharide recognition in biological systems (Kasai, 2014).

4. Understanding Enzyme Interactions

FA-Gly-Leu-OH's structural analogs have been used to understand enzyme interactions. Studies involving fructosyl amino acid oxidase (FAOD) have explored its role in glycated protein measurement, relevant to diabetes treatment. This research provides insights into enzyme-based detection methods and their applications in medical diagnostics (Ferri et al., 2009).

5. Applications in Polymer Synthesis

Research into copolymerization of biomass-derived monomers like ferulic acid (FA) and amino acids (such as Gly) has led to the development of aromatic-aliphatic poly(ester-amide) polymers. This exploration contributes to the understanding of sustainable polymer synthesis, potentially influencing the development of new materials (Goto et al., 2017).

Safety And Hazards

The safety data sheet for FA-Gly-Leu-NH2, a similar compound, suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Other safety and hazard information for FA-Gly-Leu-OH is not explicitly mentioned in the search results.

特性

IUPAC Name |

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-10(2)8-12(15(20)21)17-14(19)9-16-13(18)6-5-11-4-3-7-22-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/b6-5+/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFWNISOMLCYSX-FYJFLYSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)/C=C/C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FA-Gly-leu-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。